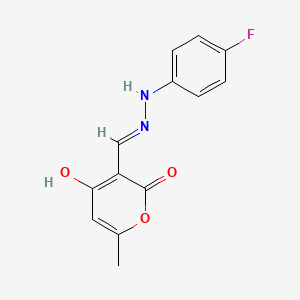

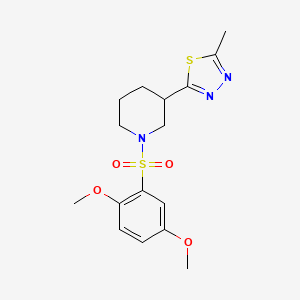

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone” is a hydrazone derivative. Hydrazone derivatives are often used in organic synthesis and can exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The hydrazone group could potentially undergo tautomerization, oxidation, and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, would need to be determined experimentally .Scientific Research Applications

-

Synthesis of Diverse Molecular Structures

- Field : Organic Chemistry

- Application : The compound is used in the creation of diverse molecular structures with enhanced efficiency, reduced waste, and a high atom economy .

- Method : The method is based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The structure of the synthesized compound was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .

- Results : A simple and efficient multicomponent protocol for the synthesis of an earlier unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-trione was reported .

-

Investigation of Cytotoxic Profiles

- Field : Biochemistry

- Application : The compound is used to investigate the series of simple α,β-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Activation of Caspases in HL-60 Cells

- Field : Biochemistry

- Application : The compound is used to investigate the activation of caspases-3, -8 and -9 weakly in HL-60 cells .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Synthesis of Key Intermediates in Synthetic Organic Chemistry

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of key intermediates in synthetic organic chemistry as well as in medicinal chemistry .

- Method : The method is based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The structure of the synthesized compound was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .

- Results : A simple and efficient tandem Knoevenagel–Michael protocol for the synthesis of the previously unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-trione was reported .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTKKPWBRLUSME-VIZOYTHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B2367565.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2367568.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2367571.png)

piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2367578.png)

![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)